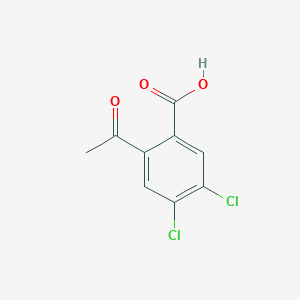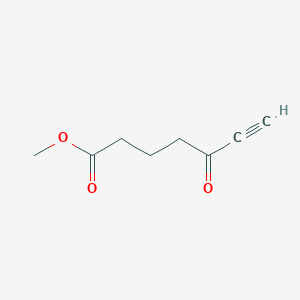
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a heterocyclic compound that contains both phosphorus and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a suitable precursor with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is often a benzodioxaphosphol derivative that contains a methyl group at the 5-position and a suitable leaving group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphonic acids.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The chlorine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylaniline: Another chlorine-containing aromatic compound with different functional groups.
5-Chloro-2-methyl-4-isothiazolin-3-one: A compound with similar chlorine and methyl substitutions but different core structure.
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl: A benzodiazepine derivative with chlorine substitution.
Uniqueness
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical and biological properties
Propiedades
| 178988-66-4 | |
Fórmula molecular |
C7H6ClO3P |
Peso molecular |
204.55 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H6ClO3P/c1-5-2-3-6-7(4-5)11-12(8,9)10-6/h2-4H,1H3 |
Clave InChI |
LEZBPUCAKPUSNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OP(=O)(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)


![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)


